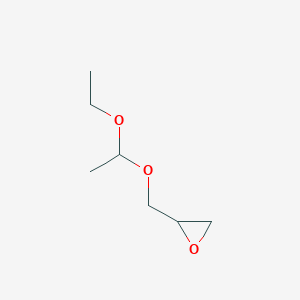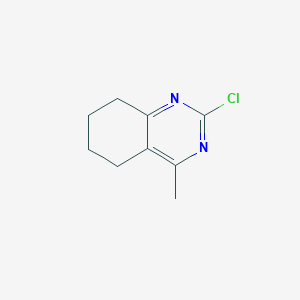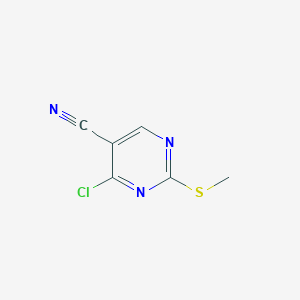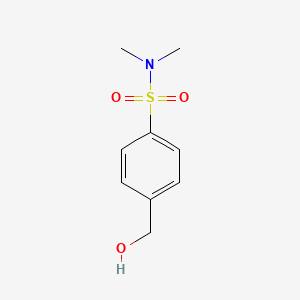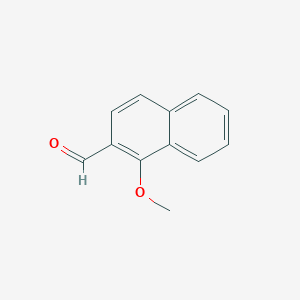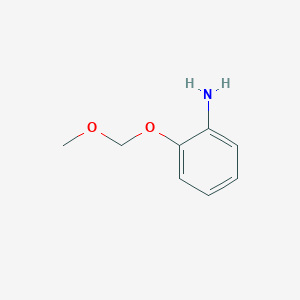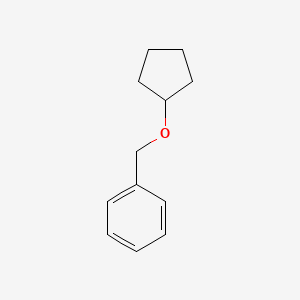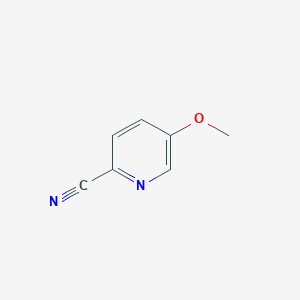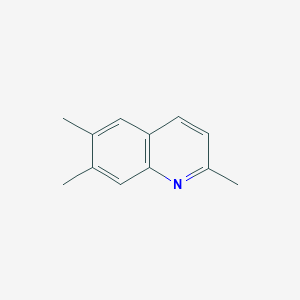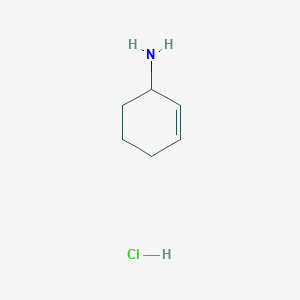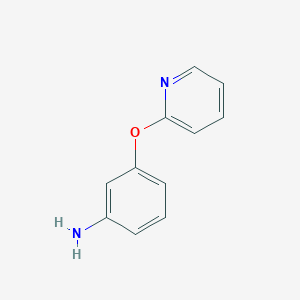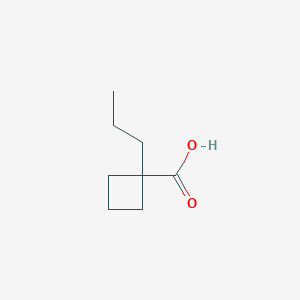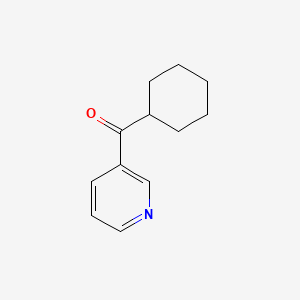
Cyclohexyl(pyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl(pyridin-3-yl)methanone is a chemical compound with the molecular formula C12H15NO . It is a compound that contains a cyclohexyl group (a six-membered carbon ring) and a pyridin-3-yl group (a nitrogen-containing heterocyclic aromatic ring) attached to a methanone (a carbonyl group) .
Synthesis Analysis
A novel and catalyst-free synthetic pathway to synthesize a series of [4- (4-aryl)-5- (cyclohexylamino)-2- (pyridin-2-yl)furan-3-yl] (pyridin-2-yl)methanones by one-pot cyclocondensation of 1,3-di (pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide has been described .Molecular Structure Analysis
The molecular structure of Cyclohexyl(pyridin-3-yl)methanone involves a cyclohexyl group, a pyridin-3-yl group, and a methanone group . The exact structural details such as bond lengths and angles would require further experimental studies or computational modeling.Physical And Chemical Properties Analysis
The physical and chemical properties of Cyclohexyl(pyridin-3-yl)methanone such as melting point, boiling point, density, and refractive index are not available . These properties would need to be determined experimentally.Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Cyclohexyl(pyridin-3-yl)methanone and its derivatives are synthesized through various chemical reactions, including condensation, cycloaddition, and cyclization processes. These synthetic methods are important for creating a range of compounds with potential applications in different fields. For instance, the synthesis of polysubstituted furans via a novel heterocyclization approach and the synthesis of (aryl/heteroaryl)-(6-(aryl/heteroaryl)pyridin-3-yl)methanones demonstrate the versatility of these compounds (Damavandi et al., 2012), (Addla & Kantevari, 2015).
Biological and Pharmacological Applications
- Some derivatives of Cyclohexyl(pyridin-3-yl)methanone have shown promise in biological and pharmacological applications. For example, certain compounds exhibit antimicrobial and antioxidant activities, suggesting their potential use in antibacterial and antifungal areas (Rusnac et al., 2020). Additionally, derivatives like Hexahydro-3-phenyl indazol-2-yl(pyridin-4-yl)methanones have demonstrated moderate anti-tubercular activity, comparable to standard drugs (Napoleon et al., 2015).
Advanced Synthesis Techniques
- Advanced synthesis techniques have been employed to create Cyclohexyl(pyridin-3-yl)methanone derivatives. Techniques such as dipolar cycloaddition reactions, sequential oxonium-olefin-alkyne cyclization, and catalyst-free one-pot synthesis are notable for their efficiency and utility in producing these compounds (Chrovian et al., 2018), (Reddy et al., 2016).
Chemical and Physical Properties
- The chemical and physical properties of Cyclohexyl(pyridin-3-yl)methanone derivatives have been extensively studied. For instance, crystal and molecular structure analyses provide insights into the arrangement and interactions of these molecules, which is crucial for understanding their potential applications (Lakshminarayana et al., 2009).
Safety And Hazards
Orientations Futures
The future directions for research on Cyclohexyl(pyridin-3-yl)methanone could involve exploring its potential biological activities, studying its mechanism of action, and developing efficient synthetic routes for its preparation . Further studies could also focus on determining its physical and chemical properties .
Propriétés
IUPAC Name |
cyclohexyl(pyridin-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11/h4,7-10H,1-3,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAFBHAGZHYODJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00484028 |
Source


|
| Record name | Methanone, cyclohexyl-3-pyridinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00484028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl(pyridin-3-yl)methanone | |
CAS RN |
60148-00-7 |
Source


|
| Record name | Methanone, cyclohexyl-3-pyridinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00484028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

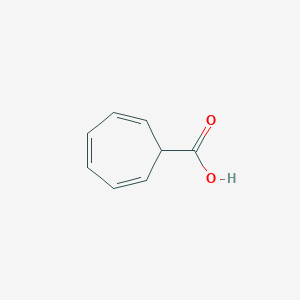
![4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1355127.png)
